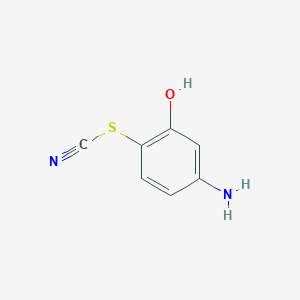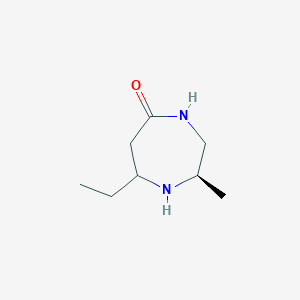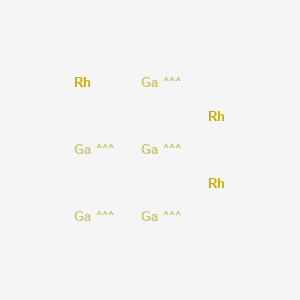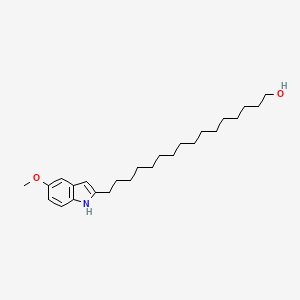
1H-Indole-2-hexadecanol, 5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-hexadecanol, 5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their significant impact on physiological, biochemical, and metabolic processes in various organisms
Métodos De Preparación
The synthesis of indole derivatives, including 1H-Indole-2-hexadecanol, 5-methoxy-, involves several methods. One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Indole-2-hexadecanol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-2-hexadecanol, 5-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-hexadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Indole-2-hexadecanol, 5-methoxy- can be compared with other indole derivatives such as:
5-Methoxy-1H-indole-2-carboxylic acid: Known for its neuroprotective properties.
5-Methoxy-2-methylindole: Used in the synthesis of indolylquinoxalines and other complex molecules.
The uniqueness of 1H-Indole-2-hexadecanol, 5-methoxy- lies in its specific structure and the resulting biological activities and applications.
Propiedades
Número CAS |
651331-42-9 |
|---|---|
Fórmula molecular |
C25H41NO2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
16-(5-methoxy-1H-indol-2-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-24-17-18-25-22(21-24)20-23(26-25)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3 |
Clave InChI |
YQUWCHKSKHWHGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2)CCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


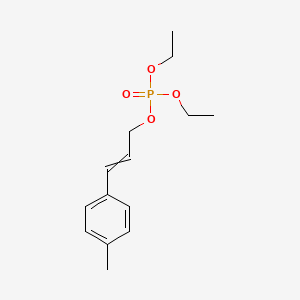

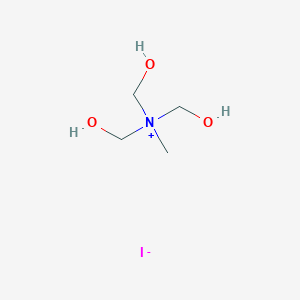

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
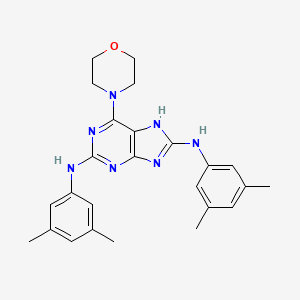
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
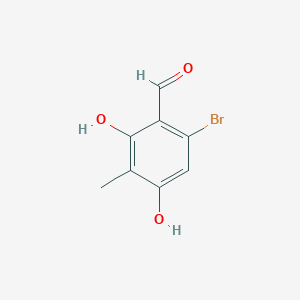
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
